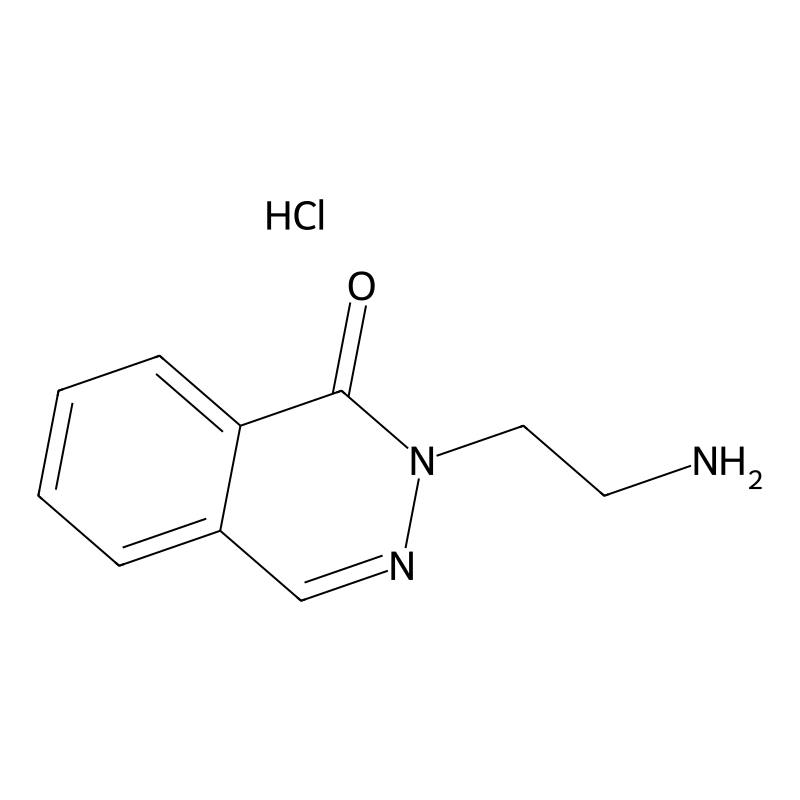

2-(2-Aminoethyl)-1(2H)-phthalazinone hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(2-Aminoethyl)-1(2H)-phthalazinone hydrochloride is a phthalazinone derivative with the molecular formula C10H11N3O·HCl. It consists of a phthalazinone core structure with an aminoethyl substituent at the 2-position . The compound exists as a hydrochloride salt, which enhances its solubility in aqueous solutions. Its molecular weight is approximately 225.67 g/mol.

The compound's reactivity is primarily governed by its functional groups:

- Phthalazinone core: The phthalazinone moiety can participate in various reactions typical of heterocyclic compounds, such as electrophilic and nucleophilic substitutions.

- Amino group: The primary amine at the end of the ethyl chain can undergo reactions characteristic of aliphatic amines, including:

- Acylation

- Alkylation

- Reductive amination

- Hydrochloride salt: The salt form can be neutralized to obtain the free base, which may alter its solubility and reactivity.

The synthesis of 2-(2-Aminoethyl)-1(2H)-phthalazinone hydrochloride can be achieved through several methods:

- Direct alkylation: This involves the alkylation of 4-bromophthalazinone with 2-chloro-N,N-dimethylethylamine hydrochloride, followed by deprotection to yield the primary amine .

- Gabriel synthesis: This method involves the reaction of bromoalkylphthalazinones with potassium phthalimide, followed by hydrazinolysis and acidification to obtain the amine .

- One-pot reaction: Some phthalazinone derivatives can be synthesized using a one-pot reaction approach, which may be adaptable for this compound .

The potential applications of 2-(2-Aminoethyl)-1(2H)-phthalazinone hydrochloride include:

- Pharmaceutical research: As a building block for the development of new drug candidates, particularly in areas where phthalazinone derivatives have shown promise.

- Chemical synthesis: As an intermediate in the synthesis of more complex molecules.

- Biological studies: As a tool compound for investigating the biological effects of phthalazinone-based structures.

While specific interaction studies for 2-(2-Aminoethyl)-1(2H)-phthalazinone hydrochloride are not readily available, phthalazinone derivatives have shown interesting coordination properties:

- Some aminophthalazinones can form stable coordination compounds with Cu(II) ions, with the nitrogen atoms participating in the complexation of the metal ion .

Similar Compounds

Several compounds share structural similarities with 2-(2-Aminoethyl)-1(2H)-phthalazinone hydrochloride:

- 4-(2-Chloroethyl)morpholine hydrochloride: Another aminoalkyl-substituted heterocycle .

- 1(2H)-Phthalazinone, 4-(p-chlorobenzyl)-2-(2-(dimethylamino)ethyl): A more complex phthalazinone derivative with additional substituents .

- Olaparib: A clinically approved PARP inhibitor containing a phthalazinone core .

- Other 4-substituted phthalazinones: Various compounds with different substituents at the 4-position of the phthalazinone ring .

The uniqueness of 2-(2-Aminoethyl)-1(2H)-phthalazinone hydrochloride lies in its specific combination of the phthalazinone core with a primary amine-terminated ethyl chain. This structure provides a balance of reactivity and potential for further functionalization, making it an interesting compound for pharmaceutical and chemical research.

N-Alkylation Strategies for Aminoethyl Functionalization

The synthesis of 2-(2-aminoethyl)-1(2H)-phthalazinone hydrochloride relies primarily on selective N-alkylation strategies that exploit the nucleophilic character of the phthalazinone nitrogen atom. The most widely employed approach involves the direct alkylation of phthalazinone scaffolds with 1,2-dibromoethane, followed by nucleophilic displacement with ammonia or primary amines [1].

The chemoselective N-alkylation reaction proceeds through a mechanism involving HOMO-LUMO interactions between the nitrogen atom of the phthalazinone and the electrophile. This selectivity is governed by Pearson's hard soft-acid base principle, where the nitrogen atom exhibits stronger nucleophilicity compared to the oxygen atom, resulting in N-regioselective alkylation [2]. The reaction conditions typically involve potassium carbonate as a base in dimethylformamide at 60°C for 12-24 hours, yielding the desired N-alkylated products in 45-75% yield [1].

An alternative synthetic route employs the Mitsunobu reaction protocol, which provides excellent regioselectivity for N-alkylation under mild conditions. This approach utilizes triphenylphosphine and diisopropyl azodicarboxylate to activate alcohol nucleophiles, enabling the formation of carbon-nitrogen bonds without the need for harsh basic conditions [3]. The method is particularly advantageous for incorporating protected aminoethyl groups that can be subsequently deprotected to yield the target compound.

The hydrazinolysis approach represents another efficient strategy, involving the reaction of N-(2-bromoethyl)phthalazinones with phthalimide potassium salt, followed by treatment with hydrazine hydrate to remove the phthalimide protecting group [1]. This method proceeds through intermediate formation of 2-(2-(1-oxophthalazin-2(1H)-yl)ethyl)isoindoline-1,3-dione, which undergoes selective hydrazinolysis in ethanol under reflux conditions. The resulting crude product is treated with hydrochloric acid and purified using Amberlyst A26 resin to afford the desired compound in 70-85% yield [1].

Hydrochloride Salt Formation Mechanisms

The formation of hydrochloride salts from phthalazinone amines follows established acid-base chemistry principles, involving proton transfer from hydrochloric acid to the basic nitrogen center of the aminoethyl side chain [4] [5]. The mechanism proceeds through a simple neutralization reaction where the amino group acts as a Brønsted base, accepting a proton from hydrochloric acid to form the corresponding ammonium chloride salt.

The salt formation process is typically carried out in polar protic solvents such as methanol or ethanol, which facilitate proton transfer and stabilize the ionic product through hydrogen bonding [6] [7]. The reaction conditions are mild, requiring only room temperature and brief reaction times of 2-4 hours. The stoichiometry is carefully controlled to ensure complete conversion of the free base to the hydrochloride salt, with monitoring by proton nuclear magnetic resonance spectroscopy to confirm the characteristic downfield shift of protons adjacent to the protonated nitrogen center [6].

The hydrochloride salt formation offers several advantages including improved water solubility, enhanced chemical stability, and better handling characteristics compared to the free base [4]. The salt exhibits superior pharmacokinetic properties, as hydrochlorides typically dissolve more readily in the gastrointestinal tract and demonstrate improved bioavailability. Additionally, amine hydrochlorides generally possess longer shelf-life compared to their free base counterparts, making them preferred forms for pharmaceutical applications [4].

Critical factors influencing salt formation include pH control, solvent selection, and temperature management. The pH must be maintained below the pKa of the amine to ensure complete protonation, while avoiding excessive acidity that might lead to degradation of the phthalazinone core. The choice of solvent affects both the reaction rate and the crystallization characteristics of the final product [7].

Industrial Production Optimization Techniques

Industrial-scale production of phthalazinone derivatives requires careful optimization of reaction parameters to ensure consistent quality, high yields, and economic viability. The scale-up process involves systematic evaluation of critical process parameters including temperature control, mixing efficiency, heat transfer, and mass transfer considerations [8] [9].

Temperature control represents a fundamental challenge in industrial synthesis, particularly for exothermic alkylation reactions. Large-scale reactors require sophisticated temperature management systems to prevent hot spots and ensure uniform reaction conditions throughout the reactor volume [8]. The implementation of advanced process control systems enables real-time monitoring and adjustment of reaction parameters to maintain optimal conditions.

Mixing efficiency becomes increasingly important at industrial scale, as inadequate mixing can lead to localized concentration gradients and reduced reaction selectivity. The design of impeller systems and reactor geometry must be optimized to ensure proper mass transfer while minimizing energy consumption [9]. Computational fluid dynamics modeling is frequently employed to optimize reactor design and predict mixing patterns.

Solvent recovery and recycling systems are essential components of industrial processes, both for economic and environmental reasons. Distillation and extraction techniques are employed to recover and purify solvents for reuse, significantly reducing raw material costs and waste generation [9]. The implementation of continuous processing techniques, where applicable, can further improve efficiency and reduce manufacturing costs.

Quality control measures include in-process monitoring using analytical techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy to ensure consistent product quality. Statistical process control methods are employed to identify and correct process variations before they affect product quality [10].

Novel Derivatives: Dithiocarbamate and Oxadiazol Hybrids

The development of phthalazinone-dithiocarbamate hybrids represents a significant advancement in heterocyclic chemistry, combining the pharmacologically relevant phthalazinone core with the bioactive dithiocarbamate functionality. Two distinct series have been developed: compounds 6-8, featuring the dithiocarbamate scaffold at the N2 position, and compounds 9, where this moiety is positioned at C4 [11].

The synthesis of these hybrid compounds employs a one-pot reaction strategy involving carbon disulfide, anhydrous phosphoric acid, and various benzyl or propargyl bromides [11]. The reaction proceeds through formation of a dithiocarbamate intermediate, which subsequently undergoes alkylation to yield the final products. This methodology offers excellent functional group tolerance and provides access to diverse structural variations through modification of the alkylating agents.

The oxadiazole-phthalazinone hybrids represent another important class of derivatives, with particular emphasis on 4-(5-mercapto-1,3,4-oxadiazol-2-yl)phthalazin-1(2H)-one derivatives [12] [13]. These compounds are synthesized through alkylation of the parent mercapto-oxadiazole with appropriate halides in ethanol containing triethylamine as a base catalyst. The reaction conditions can be optimized using either conventional heating or ultrasonic irradiation, with the latter providing significantly improved yields and shorter reaction times.

Structural diversity in oxadiazole derivatives is achieved through systematic variation of substituents on the oxadiazole ring. Alkylated derivatives (2a-d) typically show moderate biological activity, while chloroacetyl derivatives (2e) exhibit enhanced potency. Disubstituted oxadiazole derivatives (7a-g) demonstrate the highest biological activity, particularly those bearing para-methoxy (7d) or para-nitro (7e) substituents on aromatic rings [12] [13].

The biological evaluation of these hybrid compounds reveals significant structure-activity relationships. Dithiocarbamate derivatives at the N2 position (series 6-8) show preferential activity against A2780 and MCF-7 cell lines, while C4-substituted analogues (series 9) demonstrate selectivity toward NCI-H460 cells [11]. The most promising compounds exhibit IC₅₀ values below 10 μM, with compounds 6e, 8e, 6g, 9a-b, 9d, and 9g showing exceptional potency.

Green Chemistry Approaches (Ultrasonic Irradiation)

Ultrasonic irradiation has emerged as a powerful green chemistry tool for phthalazinone synthesis, offering significant advantages in terms of reaction efficiency, environmental impact, and product quality [14] [15] [16]. The application of ultrasonic energy accelerates chemical reactions through cavitation phenomena, creating localized high-temperature and high-pressure conditions that enhance reaction rates while maintaining overall mild reaction conditions.

The optimization of ultrasonic conditions for phthalazinone synthesis has been systematically investigated, with ethanol identified as the optimal solvent at 50°C under 250W ultrasonic irradiation at 25 kHz frequency [14]. These conditions provide superior results compared to conventional heating methods, with reaction times reduced from hours to minutes while achieving higher yields and cleaner reaction profiles.

Comparative studies demonstrate the clear advantages of ultrasonic versus conventional methods. For thiazolylphthalazine synthesis, ultrasonic conditions achieve 92% yield in 35 minutes compared to 68% yield in 4 hours using conventional heating [14]. Similarly, oxadiazol-phthalazinone derivatives are obtained in 85-94% yield within 4-10 minutes under ultrasonic irradiation, compared to 62-77% yield requiring 50-85 minutes with conventional heating [12] [13].

The environmental benefits of ultrasonic synthesis include reduced energy consumption, shorter reaction times, decreased solvent usage, and minimal waste generation [17]. The technique eliminates the need for harsh reaction conditions and toxic catalysts in many cases, aligning with green chemistry principles. The use of bio-renewable solvents such as ethanol further enhances the environmental profile of these synthetic methods.

Mechanistic studies suggest that ultrasonic cavitation creates microscopic bubbles that collapse violently, generating localized extreme conditions that facilitate bond formation and breaking [18]. This phenomenon enhances mass transfer and mixing efficiency, leading to more uniform reaction conditions and improved selectivity. The technique is particularly beneficial for heterogeneous reactions and systems with limited solubility.